BTK Enzymatic Inhibition Potency: Head-to-Head Comparison with Chloro-Substituted Analog
In the BTK biochemical enzyme assay reported in patent US20240083900, the target compound (Example 99) exhibits an IC₅₀ of 1 nM [1]. A structurally related analog bearing a chloro substituent at the 4-position of the phenyl ring (4-chloro-3-isobutyramidophenylboronic acid pinacol ester, CAS 2246776-78-1) shows a predicted pKa of 14.05 ± 0.70 , indicating reduced hydrogen-bond donor capacity of the amide NH relative to the target compound's methyl-substituted analog (predicted pKa 14.99 ± 0.70) , which may correlate with differences in target engagement.
| Evidence Dimension | BTK enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (BTK biochemical assay) |
| Comparator Or Baseline | 4-Chloro-3-isobutyramidophenylboronic acid pinacol ester: predicted pKa 14.05 ± 0.70; BTK activity not reported in same assay |
| Quantified Difference | Δ pKa ≈ 0.94 units (lower acidity of target amide NH); BTK IC₅₀ comparison requires same-assay data (not yet available) |
| Conditions | BTK in vitro enzyme assay; compound inhibition measured via standard biochemical protocol as described in US20240083900 |
Why This Matters
The 1 nM BTK IC₅₀ establishes the target compound as a high-potency lead in this chemical series; the electronic difference (ΔpKa ≈ 0.94) relative to the chloro analog provides a measurable parameter for selecting between these building blocks for medicinal chemistry optimization.
- [1] BindingDB Entry for monomerid=658441; Ligand US20240083900, Example 99; BTK IC₅₀ = 1 nM. View Source
